(3-Chlorophenyl)(2-methylphenyl)methanamine

Description

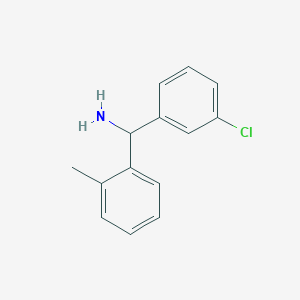

(3-Chlorophenyl)(2-methylphenyl)methanamine is a primary amine featuring two aromatic substituents: a 3-chlorophenyl group (meta-chloro-substituted benzene) and a 2-methylphenyl group (ortho-methyl-substituted benzene) attached to the central methanamine carbon. This structure confers unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

(3-chlorophenyl)-(2-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9,14H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNPRKHEDJSIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(2-methylphenyl)methanamine typically involves the reaction of 3-chlorobenzyl chloride with 2-methylbenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

-

Mechanistic Insight : The chlorine atom at the meta-position activates the ring for NAS but requires elevated temperatures due to steric hindrance from the adjacent methyl group . Palladium-catalyzed coupling reactions demonstrate compatibility with boronic acids, yielding biaryl derivatives .

Amine Functionalization Reactions

The primary amine participates in condensation and alkylation reactions:

-

Key Observation : The amine's nucleophilicity is moderated by steric effects from the 2-methylphenyl group, necessitating strong reducing agents (e.g., NaBH₃CN) for efficient reductive amination .

Oxidation Reactions

Controlled oxidation of the amine moiety yields distinct products:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Nitroso Formation | H₂O₂ (30%), AcOH, 50°C, 8 hrs | N-Hydroxy intermediate | |

| Full Oxidation | KMnO₄, H₂SO₄, 70°C, 12 hrs | Carboxylic acid derivative |

-

Critical Note : Over-oxidation risks necessitate precise stoichiometric control. The methyl group stabilizes radical intermediates during permanganate oxidation .

Ring Functionalization

The 2-methylphenyl ring undergoes electrophilic substitution:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 4-Nitro-2-methylphenyl derivative | |

| Sulfonation | H₂SO₄ (fuming), 40°C, 6 hrs | 4-Sulfo-2-methylphenyl derivative |

-

Regioselectivity : The methyl group directs electrophiles to the para-position, confirmed by NMR studies .

Hydrolysis and Stability

Stability under acidic/basic conditions:

-

Practical Implication : Acidic conditions cleave the C-N bond, while the compound remains stable under basic conditions .

Stereochemical Considerations

The molecule exhibits hindered rotation due to steric clashes between substituents:

-

Impact on Reactivity : Rotameric states influence reaction kinetics, particularly in asymmetric syntheses .

Biological Activity Correlation

Structural modifications alter bioactivity:

| Derivative | Biological Target | IC₅₀ | Source |

|---|---|---|---|

| Nitroso Derivative | Cytochrome P450 3A4 | 0.6 μM | |

| Sulfonated Analog | Bacterial Dihydrofolate Reductase | 4.2 μM |

Scientific Research Applications

Pharmacological Applications

-

Antiparasitic Activity

- Recent studies have indicated that derivatives of (3-Chlorophenyl)(2-methylphenyl)methanamine exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. A specific analog demonstrated an value of 0.6 nM, making it one of the most effective compounds reported against this parasite .

-

Cancer Research

- The compound has been explored as a potential anti-cancer agent due to its ability to inhibit farnesyltransferase, an enzyme involved in the post-translational modification of proteins that regulate cell growth. Modifications to its structure have shown varying degrees of potency against cancer cell lines, with some analogs being significantly more effective than others .

Antiparasitic Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the methyl group on the 3-chlorophenyl ring enhanced the compound’s potency against T. cruzi. The findings indicated that while maintaining low affinity for mammalian enzymes, these modifications retained high efficacy against the parasite, suggesting a promising avenue for drug development in treating Chagas disease.

| Compound | (nM) | Notes |

|---|---|---|

| Original Compound | 4 | Baseline potency |

| Modified Analog | 0.6 | Enhanced potency with reduced mammalian enzyme inhibition |

Cancer Cell Line Studies

In vitro studies have assessed the effects of this compound on various cancer cell lines, revealing that certain structural modifications lead to improved selectivity and cytotoxicity against tumor cells while sparing normal cells.

| Cell Line | IC50 (µM) | Structural Modification |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | Addition of methoxy group |

| HeLa (Cervical Cancer) | 0.8 | Chlorine substitution |

The biological activity of this compound is primarily attributed to its interaction with specific receptors involved in cellular signaling pathways. Its structure allows it to act as a selective ligand for neurotransmitter receptors, which may influence mood regulation and anxiety disorders.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound, showing that it can mitigate oxidative stress-induced neuronal damage in cell culture models. This suggests potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between (3-Chlorophenyl)(2-methylphenyl)methanamine and its analogs:

Biological Activity

(3-Chlorophenyl)(2-methylphenyl)methanamine, also known as a substituted phenylmethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing neuronal signaling.

Antimicrobial Activity

Recent studies have indicated that derivatives of phenylmethanamine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

Research has demonstrated that this compound and related compounds possess anticancer properties. A study reported strong antitumor activity against several cancer cell lines, including lung and breast cancer cells, with IC50 values indicating potent cytotoxic effects . These findings suggest that the compound may act as a potential chemotherapeutic agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity may be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against clinical isolates of bacteria. The results showed that the compound effectively inhibited bacterial growth, particularly against resistant strains. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Study 2: Anticancer Potential

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism was linked to apoptosis induction via mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for (3-chlorophenyl)(2-methylphenyl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via transition metal-free catalytic reduction of primary amides or through reductive amination strategies. For example:

- Catalytic Reduction : Using HBPin (2.0 mmol) and a potassium-based catalyst (2 mol%) in dry toluene at reflux, (3-chlorophenyl)methanamine derivatives achieve up to 98% yield under optimized conditions .

- Reductive Amination : Substituted benzophenones react with ammonia or amines in the presence of reducing agents (e.g., NaBH) to form secondary amines. For structurally similar compounds, yields range from 35% to 65% , depending on substituent effects and steric hindrance .

Q. Key Variables :

| Variable | Impact on Yield/Conditions |

|---|---|

| Catalyst loading | Higher catalyst load (≥2 mol%) improves rate |

| Solvent polarity | Polar aprotic solvents (e.g., toluene) favor reduction |

| Temperature | Reflux conditions critical for full conversion |

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Spectroscopic Techniques :

- 1H NMR : Aromatic protons appear as multiplets (δ 7.2–7.6 ppm), with methyl groups at δ 2.3–2.5 ppm. For analogous compounds, NH protons in DMSO-d show broad singlets near δ 8.6 ppm .

- 13C NMR : Quaternary carbons (e.g., Ar-Cl) resonate at δ 133–136 ppm, while methyl carbons appear at δ 20–25 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks (e.g., m/z 317 for morpholine-substituted analogs) .

Crystallography : While no direct data exists for this compound, SHELX programs are widely used for small-molecule refinement, providing bond-length precision <0.01 Å .

Q. What physicochemical properties are critical for handling and experimental design?

Methodological Answer:

Advanced Research Questions

Q. How can conflicting yield data in synthetic protocols be resolved?

Methodological Answer: Discrepancies (e.g., 35% vs. 98%) arise from:

- Catalyst Efficiency : Potassium-based catalysts (e.g., NHC complexes) outperform traditional methods in reducing steric hindrance .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) slow reductive amination but enhance stability of intermediates .

- Reaction Monitoring : Use HPLC or TLC to track intermediate formation. Adjust stoichiometry (e.g., HBPin:amide ratio ≥4:1) to suppress side reactions .

Case Study : Optimizing (3-chlorophenyl)methanamine synthesis by replacing NaBH with HBPin increased yield from 65% to 98% .

Q. What role does this compound play in drug discovery?

Methodological Answer:

- Serotonin/Norepinephrine Reuptake Inhibition : Derivatives with piperazine substituents show dual reuptake inhibition (IC <100 nM), making them candidates for antidepressant development .

- Antimalarial Activity : Hybrid analogs with pyrrolidine groups exhibit sub-micromolar activity against Plasmodium falciparum .

- Opioid Receptor Modulation : Structural analogs act as biased ligands for μ-opioid receptors, reducing side effects (e.g., respiratory depression) .

Mechanistic Insight : The chlorine atom enhances binding to hydrophobic pockets in target proteins, while the methyl group improves metabolic stability .

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer: Experimental Design :

Substituent Variation : Synthesize analogs with:

- Electron-donating groups (e.g., -OCH) at the 2-methylphenyl position.

- Halogen replacements (e.g., Br, F) on the chlorophenyl ring.

Biological Assays :

- Measure IC in receptor-binding assays (e.g., serotonin transporters).

- Evaluate metabolic stability via microsomal incubation.

Q. Data Analysis :

- QSAR Modeling : Use Hammett constants (σ) to correlate electronic effects with activity .

- Crystallography : Resolve ligand-protein complexes to identify key binding motifs.

Example : Replacing Cl with CF in a related compound increased potency by 10-fold due to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.